molecular formula C11H20 B1604738 2-Methyldecalin CAS No. 2958-76-1

2-Methyldecalin

Cat. No. B1604738
CAS RN: 2958-76-1
M. Wt: 152.28 g/mol
InChI Key: GREARFRXIFVLGB-UHFFFAOYSA-N
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Description

2-Methyldecalin, also known as Decahydro-2-methylnaphthalene, is a bicyclic hydrocarbon with a molecular formula of C11H20 . It is also known as decahydronaphthalene .


Synthesis Analysis

This compound can be prepared from naphthalene by hydrogenation in a fused state in the presence of a catalyst . This synthesis leads to the formation of two stereoisomers of decalin .


Molecular Structure Analysis

The molecular formula of this compound is C11H20. It has an average mass of 152.277 Da and a monoisotopic mass of 152.156494 Da .


Chemical Reactions Analysis

The conformational analysis of decalins involves considerations of ring flipping and energy . For example, in cis-9-methyldecalin, the methyl group occupies the convex face over the concave .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 152.28 g/mol . Its density is estimated to be 0.8856 , and it has a boiling point of approximately 209.79°C . Its solubility is estimated to be 40.6ug/L at 25 ºC , and it has a refractive index of approximately 1.4764 .

Scientific Research Applications

Metabolism and Oxidation Studies

Research on 2-Methyldecalin primarily involves its metabolism and the study of its oxidation processes. Robertson and Champion (1970) conducted a study on the metabolism of methyldecalins, including this compound. They found that administering trans- and cis-2-Methyldecalin to rabbits increased urinary glucuronide content. The study isolated metabolites of these isomers, identifying them as various forms of methyl-2-decalol. This research concluded that a specific hydroxylase was responsible for the oxidations observed in these compounds, suggesting that this hydroxylase could be involved in the metabolic oxidation of other simple alicyclic compounds (Robertson & Champion, 1970).

Role in Photodynamic Therapy

Another study explored the antibacterial effects of photodynamic therapy (PDT) using different photosensitizers, which could potentially include compounds like this compound. This in vitro study investigated the effects of PDT in reducing Enterococcus faecalis in root canals, using methylene blue and toluidine blue as photosensitizers. The results suggested that while PDT might not significantly enhance disinfection after chemomechanical preparation, it indicates the potential for compounds like this compound to be studied in similar contexts (Souza et al., 2010).

Cancer Research

The responsiveness of human retinoblastoma and neuroblastoma models to various treatments, including the potential use of compounds like this compound, has been explored. For example, a study by Albert et al. (2005) evaluated the effectiveness of a specific Vitamin D analog in inhibiting the growth of these cancers. This research contributes to understanding how similar compounds might be used in cancer treatment, though it does not specifically mention this compound (Albert et al., 2005).

Osteoporosis Treatment

Research into osteoporosis treatment has also explored compounds related to this compound. A study by Plum et al. (2006) investigated a new analog of Vitamin D, 2MD, in the treatment of osteoporosis. While this compound was not directly studied, the research into analogs like 2MD offers insights into how structurally similar compounds might be utilized in treating bone diseases (Plum et al., 2006).

Safety and Hazards

When handling 2-Methyldecalin, it is advised to avoid dust formation and avoid breathing mist, gas, or vapours . Contact with skin and eyes should be avoided . Use personal protective equipment and wear chemical impermeable gloves . Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas . Keep people away from and upwind of spill/leak .

properties

IUPAC Name

2-methyl-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20/c1-9-6-7-10-4-2-3-5-11(10)8-9/h9-11H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GREARFRXIFVLGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2CCCCC2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20873314
Record name Decahydro-2-methylnaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20873314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2958-76-1, 14398-71-1
Record name 2-Methyldecalin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2958-76-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Naphthalene, decahydro-2-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002958761
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Naphthalene, decahydro-2-methyl-, (2alpha,4aalpha,8abeta)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014398711
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Decahydro-2-methylnaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20873314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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